molecular formula C7H12BrN3S B4632859 3-Pyrimidin-2-ylsulfanylpropan-1-amine;hydrobromide

3-Pyrimidin-2-ylsulfanylpropan-1-amine;hydrobromide

Cat. No.: B4632859
M. Wt: 250.16 g/mol
InChI Key: SFOGJWYGYXJTTK-UHFFFAOYSA-N
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Description

3-Pyrimidin-2-ylsulfanylpropan-1-amine;hydrobromide is a chemical compound that features a pyrimidine ring substituted with a sulfanylpropan-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrimidin-2-ylsulfanylpropan-1-amine;hydrobromide typically involves the reaction of pyrimidine derivatives with appropriate sulfanylpropan-1-amine precursors. One common method involves the nucleophilic substitution reaction where a halogenated pyrimidine reacts with a thiol-containing amine under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Pyrimidin-2-ylsulfanylpropan-1-amine;hydrobromide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The amine group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted amine derivatives depending on the electrophile used.

Scientific Research Applications

3-Pyrimidin-2-ylsulfanylpropan-1-amine;hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Pyrimidin-2-ylsulfanylpropan-1-amine;hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with active site residues, while the pyrimidine ring can engage in π-π interactions with aromatic amino acids in the target proteins . These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pyrimidin-2-ylsulfanylpropan-1-amine;hydrobromide is unique due to the presence of both a sulfanyl group and an amine group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

3-pyrimidin-2-ylsulfanylpropan-1-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S.BrH/c8-3-1-6-11-7-9-4-2-5-10-7;/h2,4-5H,1,3,6,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOGJWYGYXJTTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SCCCN.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Pyrimidin-2-ylsulfanylpropan-1-amine;hydrobromide
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3-Pyrimidin-2-ylsulfanylpropan-1-amine;hydrobromide

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